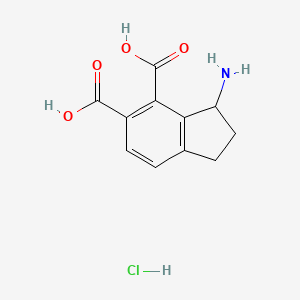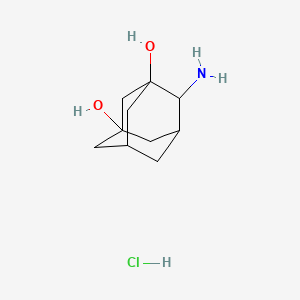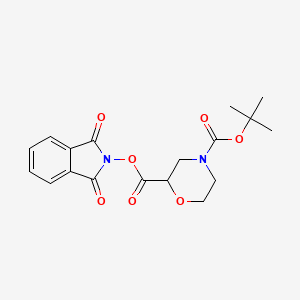
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride, also known as 3-Amino-2,3-dihydroindene-4,5-dicarboxylic acid hydrochloride, is a small organic molecule that has been extensively studied in recent years due to its potential applications in various areas of scientific research. It has been used in the synthesis of various compounds, including antifungal agents, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloridedihydro-1H-indene-4,5-dicarboxylic acid hydrochloride has been used in various areas of scientific research. For example, it has been used in the synthesis of antifungal agents, such as ketoconazole and econazole, and has been studied for its potential applications in the treatment of cancer and other diseases. In addition, it has been used as a starting material in the synthesis of various compounds, such as 1,2,3,4-tetrahydro-5-methyl-2-phenylpyridine and 4-methyl-1,4-dihydropyridine.
Mécanisme D'action
The mechanism of action of 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride is not completely understood. However, it is thought to act as a chelating agent, binding to metal ions and forming complexes. This binding may result in the inhibition of certain enzymes and the disruption of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride in laboratory experiments include its low cost, ease of synthesis, and high yield. However, there are some limitations associated with its use, such as its instability in aqueous solutions and its potential to form complexes with metal ions.
Orientations Futures
Given the potential applications of 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride, there are many potential future directions for research. These include further studies on its mechanism of action, the development of new synthetic methods, the exploration of its potential applications in the treatment of cancer and other diseases, and the development of new derivatives and analogs. Additionally, further research on its biochemical and physiological effects is necessary in order to fully understand its potential applications.
Méthodes De Synthèse
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloridedihydro-1H-indene-4,5-dicarboxylic acid hydrochloride can be synthesized by reacting 3-amino-2,3-dihydroindene-4,5-dicarboxylic acid with hydrochloric acid. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically high and the process is relatively simple.
Propriétés
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4.ClH/c12-7-4-2-5-1-3-6(10(13)14)9(8(5)7)11(15)16;/h1,3,7H,2,4,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNLUGLYPZKSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)


amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)

![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)

![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
